molecular formula C8H4BrN3O B1375689 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde CAS No. 893566-36-4

7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde

Cat. No.: B1375689
CAS No.: 893566-36-4
M. Wt: 238.04 g/mol
InChI Key: MDTOYQGPDAIDIU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.

Chemical Reactions Analysis

7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields carboxylic acids, reduction yields alcohols, and substitution reactions yield various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 7-bromopyrido[2,3-b]pyrazine-8-carbaldehyde exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit specific cancer cell lines by targeting metabolic pathways critical for cell proliferation.

Case Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced the viability of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Corrosion Inhibition

This compound has been investigated for its effectiveness as a corrosion inhibitor for metals in acidic environments.

Case Study : A recent study evaluated its performance on mild steel in 1M hydrochloric acid solutions. The results indicated that the compound provided substantial protection against corrosion, attributed to the formation of a protective film on the metal surface .

Material Science

The compound's unique structural features make it suitable for developing novel materials with specific electronic properties. Its potential applications include:

  • Organic Light Emitting Diodes (OLEDs) : The compound can be used as an intermediate in synthesizing materials for OLEDs due to its electron-rich nature.
  • Sensors : Its chemical structure allows for potential use in sensor technology, particularly in detecting environmental pollutants.

Data Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer activity through apoptosis induction in cancer cells
Corrosion InhibitionEffective inhibitor for mild steel in acidic environments
Material SciencePotential use in OLEDs and sensors

Comparison with Similar Compounds

7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde can be compared with other similar heterocyclic compounds, such as:

    Pyrido[2,3-b]pyrazine: The parent compound without the bromine and aldehyde substituents.

    7-Chloropyrido[2,3-b]pyrazine-8-carbaldehyde: A similar compound with a chlorine atom instead of bromine.

    7-Bromopyrido[2,3-b]pyrazine: The compound without the aldehyde group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_8H4_4BrN3_3O
  • CAS Number : 893566-36-4
  • SMILES : Brc1cnc2nccnc2c1C=O

Anticancer Activity

Recent studies have indicated that derivatives of pyrido[2,3-b]pyrazines exhibit significant anticancer properties. For instance:

  • In vitro Studies : Several compounds based on this structure demonstrated cytotoxic effects against various cancer cell lines. Notably, derivatives showed IC50_{50} values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. For example:
    • Compound A : IC50_{50} = 0.39 ± 0.06 μM (HCT116)
    • Compound B : IC50_{50} = 0.46 ± 0.04 μM (MCF-7) .
CompoundCell LineIC50_{50} (μM)
AHCT1160.39 ± 0.06
BMCF-70.46 ± 0.04

Anti-inflammatory Effects

The pyrazine derivatives have also been studied for their anti-inflammatory properties:

  • Mechanism of Action : Compounds have shown the ability to inhibit pro-inflammatory cytokines and signaling pathways such as NF-κB, which is crucial in inflammatory responses.
  • Research Findings : Inhibition of inflammatory markers was observed in cellular assays, indicating potential use in treating inflammatory diseases .

Neuroprotective Activity

The neuroprotective effects of this compound have been explored in the context of oxidative stress:

  • Cell Viability Assays : Compounds demonstrated protective effects against oxidative damage in neuronal cell lines (e.g., SH-SY5Y). For instance:
    • Compound C showed an EC50_{50} value of 3.68 μM in protecting against free radical damage .
CompoundCell LineEC50_{50} (μM)
CSH-SY5Y3.68

Case Studies

  • Study on Anticancer Efficacy :
    • A study evaluated a series of pyrido[2,3-b]pyrazine derivatives for their anticancer activity against multiple cell lines. The results highlighted the importance of substituents on the pyrazine ring in enhancing bioactivity.
    • Notably, compounds with electron-withdrawing groups exhibited improved cytotoxicity .
  • Neuroprotective Mechanisms :
    • Another investigation focused on the neuroprotective effects of pyrazine derivatives under oxidative stress conditions. The study found that certain compounds could significantly reduce apoptosis in neuronal cells induced by hydrogen peroxide .

Properties

IUPAC Name

7-bromopyrido[2,3-b]pyrazine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O/c9-6-3-12-8-7(5(6)4-13)10-1-2-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTOYQGPDAIDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=C(C=N2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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